5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
Overview
Description
5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H22N4O and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bis-amino Methylation for Synthesizing Spiro-fused Piperidines
An environmentally friendly method has been developed for synthesizing 3,5-dispirosubstituted piperidines via cyclo-condensation of amines, formaldehyde, and dimedone using iron(III) trifluroacetate in an aqueous micellar medium. This method promotes double amino methylation reactions, forming six new covalent bonds in a single process. The synthesized compounds have shown satisfactory antibacterial activity compared to standard drugs against tested bacteria (Lohar et al., 2016).
Insecticidal Neolignans from Piper Decurrens
Studies have identified neolignans in Piper decurrens with significant insecticidal properties. These compounds, including conocarpan, eupomatenoid-5, and eupomatenoid-6, exhibit promising insecticidal activities, highlighting the potential of Piper species derivatives in developing new insecticidal agents (Chauret et al., 1996).
Synthesis of Antimicrobial Triazole Derivatives
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for antimicrobial activities. Some derivatives have shown good or moderate activity against various microorganisms, indicating the potential for developing new antimicrobial agents based on this chemical structure (Bektaş et al., 2010).
Pharmacological Characterization of Kappa-Opioid Receptor Antagonists
Research into kappa-opioid receptor (KOR) antagonists has led to the discovery of compounds with high affinity for human, rat, and mouse KORs. These antagonists have shown potential in treating depression and addiction disorders, illustrating the therapeutic applications of piperidine derivatives in central nervous system disorders (Grimwood et al., 2011).
Properties
IUPAC Name |
5-[methyl(propan-2-yl)amino]-2-piperidin-3-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(2)16(3)12-7-13(18)17(15-9-12)11-5-4-6-14-8-11/h7,9-11,14H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIUITKHXCPNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC(=O)N(N=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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